Albatrelin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

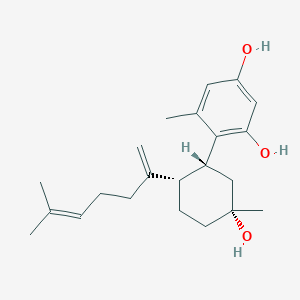

Albatrelin G is a natural compound isolated from the fruiting bodies of Albatrellus caeruleoporus . It shows weak cytotoxic activity to cell lines HL-60, SMMC-7721, A-549, and MCF-7 in vitro .

Synthesis Analysis

This compound is a farnesylphenol, a class of compounds known to be produced by mushrooms of the Albatrellus genus . The synthesis of this compound and other farnesylphenols involves extensive spectroscopic analyses and chemical methods .

Applications De Recherche Scientifique

Meroterpenoid Pigments and Anticancer Properties

Albatrelin G, a derivative from the basidiomycete Albatrellus ovinus, exhibits potential in cancer research. Compounds isolated from Albatrellus ovinus, including albatrelins, have shown weak cytotoxicity against several human tumor cell lines. This implies a possible application of this compound in developing anticancer therapies (Liu et al., 2013).

Potential in Treating Diabetes and Hyperglycemia

Studies on Artemisia herba alba, which is traditionally used for diabetes treatment, have shown significant reduction in blood glucose levels and hypoliposis effects in diabetic animals. This suggests that this compound, with its similar pharmacological profile, might have potential applications in treating diabetes or hyperglycemia-related conditions (Al-Shamaony et al., 1994).

Antioxidant Properties and Health Implications

The antioxidant properties of Morus alba, traditionally used for anti-inflammatory and hypoglycemic purposes, indicate that this compound could have similar effects. Compounds from Morus alba have shown protective effects against oxidative stress, suggesting that this compound might be explored for its antioxidant capabilities (Ahmad et al., 2013).

Applications in Neurological Disorders

Research on Morus alba also indicates potential applications in neurological health. Extracts from Morus alba have shown to accumulate ROS and initiate apoptosis in neuroblastoma cells, suggesting a role for this compound in neuroprotective strategies or treatments for certain types of brain tumors (Kwon et al., 2015).

Potential in Immunomodulation

Investigations into Morus alba's effects on immune response, such as in asthma models, reveal its ability to modulate immune reactions. This suggests a potential application of this compound in immune-related diseases or conditions (Jung et al., 2014).

Propriétés

IUPAC Name |

4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZYAZOCDDYMF-WOIUINJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.